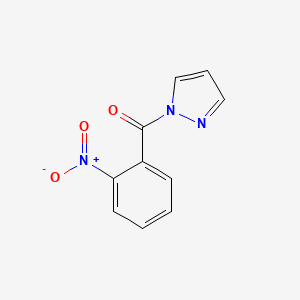![molecular formula C14H18N2O2 B7459805 N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide, commonly known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate a variety of physiological processes. URB597 has been extensively studied for its potential therapeutic applications in various disorders, including pain, anxiety, and addiction.
Mechanism of Action
URB597 works by inhibiting N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide, the enzyme responsible for breaking down endocannabinoids. This leads to an increase in endocannabinoid levels in the brain, which can have a variety of effects on physiological processes, including pain perception, anxiety, and addiction.
Biochemical and Physiological Effects:
URB597 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models, URB597 has been shown to increase endocannabinoid levels in the brain, leading to analgesic and anxiolytic effects. Additionally, URB597 has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
URB597 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide, which means that it does not interact with other enzymes in the body. Additionally, URB597 has a long half-life, which allows for sustained inhibition of N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide. However, URB597 has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, URB597 can be expensive to synthesize, which may limit its use in some laboratories.
Future Directions
There are several potential future directions for research on URB597. One area of interest is the potential use of URB597 as a treatment for substance use disorders. Additional studies are needed to determine the efficacy and safety of URB597 in humans. Another area of interest is the potential use of URB597 in the treatment of pain and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of URB597 for these indications. Finally, additional research is needed to better understand the biochemical and physiological effects of URB597, as well as its potential interactions with other drugs and enzymes in the body.
Synthesis Methods
URB597 can be synthesized through a multi-step process involving the reaction of 2-(3-bromopropyl)benzofuran with dimethylamine followed by a sequence of reactions involving various reagents and solvents. The final product is a white crystalline powder with a purity of over 99%.
Scientific Research Applications
URB597 has been extensively studied for its potential therapeutic applications in various disorders, including pain, anxiety, and addiction. In preclinical studies, URB597 has been shown to increase endocannabinoid levels in the brain, leading to analgesic and anxiolytic effects. Additionally, URB597 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)9-5-8-15-14(17)13-10-11-6-3-4-7-12(11)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBHKVQSVUCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)

![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)



![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)


![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)